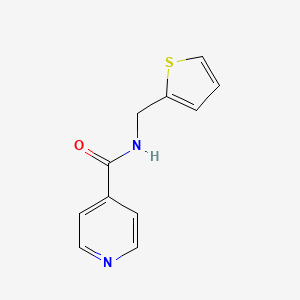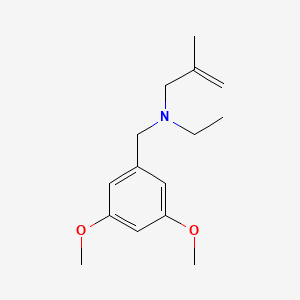
3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide, also known as BDDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDDA belongs to the class of acrylamide derivatives and has been studied for its various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide is not fully understood. However, it has been suggested that 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide exerts its effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide has also been shown to inhibit the proliferation and migration of cancer cells. In addition, 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide in lab experiments is its ability to selectively inhibit the activity of COX-2 and PKC, without affecting the activity of other enzymes and signaling pathways. This allows for a more targeted approach in the treatment of diseases. However, one of the limitations of using 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated.
Direcciones Futuras
There are several future directions for the study of 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide. One area of research is the development of 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide derivatives with improved efficacy and safety profiles. Another area of research is the study of 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide in combination with other drugs for the treatment of various diseases. Additionally, the study of 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide in animal models of disease and clinical trials in humans is needed to further evaluate its potential therapeutic applications.
Métodos De Síntesis
3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide can be synthesized through a multistep process, starting from commercially available starting materials. The synthesis involves the reaction of 2,4-difluorophenylacetic acid with 3,4-methylenedioxyphenylacetic acid in the presence of a coupling reagent, followed by the reaction of the resulting intermediate with acryloyl chloride.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide has been studied in vitro and in vivo for its effects on cancer cell proliferation, migration, and invasion. It has also been studied for its potential use in the treatment of chronic pain, neurodegenerative diseases, and inflammatory bowel disease.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO3/c17-11-3-4-13(12(18)8-11)19-16(20)6-2-10-1-5-14-15(7-10)22-9-21-14/h1-8H,9H2,(H,19,20)/b6-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSMWKWKOYAEQD-QHHAFSJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850845.png)
![bis(chloromethyl)[(4-nitrophenoxy)methyl]phosphine oxide](/img/structure/B5850864.png)
![3-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5850870.png)

![N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5850884.png)
![2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5850887.png)
![4-benzyl-N-{[(4-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboximidamide](/img/structure/B5850895.png)

![6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid](/img/structure/B5850903.png)




